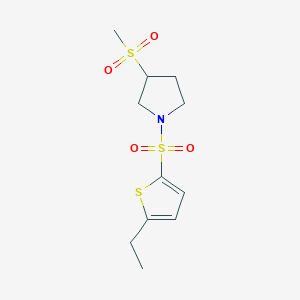

1-((5-Ethylthiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-((5-Ethylthiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also has sulfonyl (-SO2-) groups attached to a 5-ethylthiophen-2-yl group and a methyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl groups could potentially influence the overall shape and properties of the molecule due to their electron-withdrawing nature .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The sulfonyl groups are typically quite stable but can participate in certain types of reactions. The pyrrolidine ring might undergo reactions at the nitrogen atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the sulfonyl groups and the pyrrolidine ring would likely contribute to these properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

Synthesis of Aminoindolizine and Pyrrolo[2,1-a]isoquinoline Derivatives : A study by Tominaga et al. (1992) explored the synthesis of aminoindolizine and pyrrolo[2,1-a]isoquinoline derivatives using a formal [3 + 3] cycloaddition reaction. This process involved pyridinium N-ylides and sulfonamides, highlighting the potential of sulfonamide derivatives in synthesizing complex heterocyclic compounds (Tominaga, Ueda, Ogata, & Kohra, 1992).

Methylsulfenylation of Pyrroles and Indoles : Research by Gilow et al. (1991) involved methylsulfenylation of pyrroles and indoles, using 1-(methylthio)morpholine and acid catalysts. This study underscores the relevance of sulfonyl compounds in the modification of pyrroles and indoles, which are significant in pharmaceutical chemistry (Gilow, Brown, Copeland, & Kelly, 1991).

Tosvinyl and Besvinyl Protecting Groups : Petit et al. (2014) investigated the use of 2-(4-methylphenylsulfonyl)ethenyl groups (tosvinyl, Tsv) for protecting NH groups in imides, azinones, nucleosides, sultams, and lactams. The study highlights the applicability of sulfonyl-based groups in protecting sensitive functional groups during chemical reactions (Petit, Bosch, Font, Mola, Costa, & Vilarrasa, 2014).

Photoreactions and Radical Alkenylation

- Photochemically Induced Radical Alkenylation : Amaoka et al. (2014) demonstrated the direct alkenylation of C(sp3)–H bonds using photo-irradiation, with benzophenone and bis(phenylsulfonyl)ethylene. This study presents an innovative, metal-free approach for substituting various C–H bonds with sulfonylalkene units, useful in synthesizing complex natural products and pharmaceuticals (Amaoka, Nagatomo, Watanabe, Tao, Kamijo, & Inoue, 2014).

Advanced Chemical Syntheses

- Synthesis of 1-(Arylsulfonyl)pyrrolidines : Smolobochkin et al. (2017) researched the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine. This indicates the role of sulfonyl compounds in creating pyrrolidine derivatives, which have various applications in medicinal chemistry (Smolobochkin, Anikina, Gazizov, Burilov, & Pudovik, 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(5-ethylthiophen-2-yl)sulfonyl-3-methylsulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4S3/c1-3-9-4-5-11(17-9)19(15,16)12-7-6-10(8-12)18(2,13)14/h4-5,10H,3,6-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPJUGJKAREGTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(3,4-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2886164.png)

![N-[1-[1-(2-Chloropropanoyl)piperidin-4-yl]pyrazol-4-yl]-1,1-difluoromethanesulfonamide](/img/structure/B2886169.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 3-(trifluoromethyl)phenyl ketone](/img/structure/B2886170.png)

![N-[[4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2886171.png)

![1-(6-{[(2-ethyl-6-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2886173.png)

![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine](/img/structure/B2886175.png)